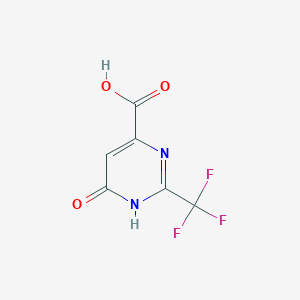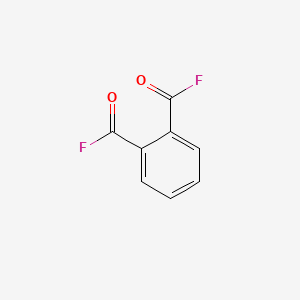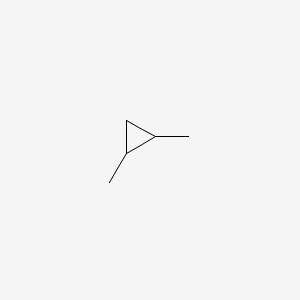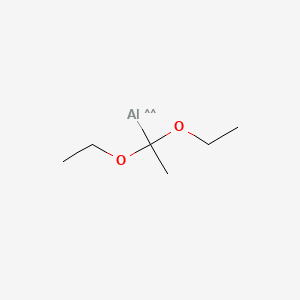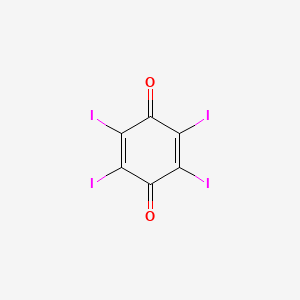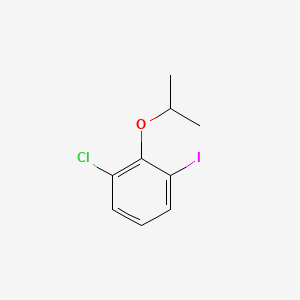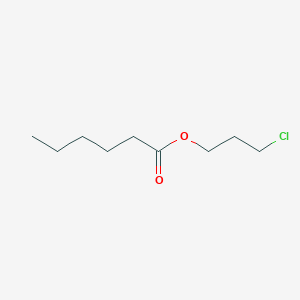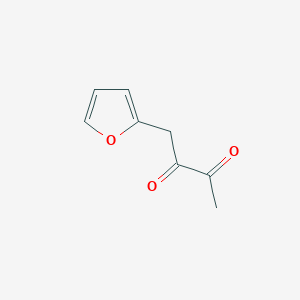
1-(2-Furanyl)butane-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Furanyl)butane-2,3-dione is a chemical compound with the molecular formula C8H8O3 and a molecular weight of 152.15 g/mol . It is also known by other names such as 1-(2-furyl)-1,3-butanedione and 2-furoylacetone . This compound is characterized by the presence of a furan ring attached to a butane-2,3-dione moiety, making it a unique structure in organic chemistry.
Preparation Methods
1-(2-Furanyl)butane-2,3-dione can be synthesized through various methods. One common synthetic route involves the oxidative dehydrogenation of 3-hydroxybutanone . This reaction is typically carried out in the presence of air and can be catalyzed by tungsten oxides containing vanadium and niobium. The reaction conditions include temperatures between 523 and 673 K under atmospheric pressure . Another method involves the use of reverse-phase high-performance liquid chromatography (HPLC) for the separation and purification of the compound .
Chemical Reactions Analysis
1-(2-Furanyl)butane-2,3-dione undergoes several types of chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its oxidative dehydrogenation to form butane-2,3-dione . This reaction is thermodynamically preferred and occurs in the presence of air, with oxygen acting as the hydrogen acceptor . The compound can also undergo substitution reactions, where the furan ring can be modified with various substituents to form different derivatives.
Scientific Research Applications
1-(2-Furanyl)butane-2,3-dione has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a standard in analytical chemistry . In biology, it has been studied for its potential cytotoxic activity against human cultured tumor and normal cells . In the field of medicine, it is being explored for its potential therapeutic applications due to its unique chemical structure. Additionally, it has industrial applications in the production of various chemicals and materials .
Mechanism of Action
The mechanism of action of 1-(2-Furanyl)butane-2,3-dione involves its interaction with molecular targets and pathways in biological systems. The compound exerts its effects through the oxidative dehydrogenation process, where it undergoes de-protonation of the secondary carbon atom followed by the de-protonation of the hydroxyl group . This leads to the formation of butane-2,3-dione, which can further interact with various cellular components and pathways.
Comparison with Similar Compounds
1-(2-Furanyl)butane-2,3-dione can be compared with similar compounds such as 4,4,4-trifluoro-1-(2-furyl)-1,3-butanedione and diacetyl (butane-2,3-dione) . While 4,4,4-trifluoro-1-(2-furyl)-1,3-butanedione has a trifluoromethyl group attached to the furan ring, diacetyl lacks the furan ring and consists of two carbonyl groups attached to a butane backbone . The presence of the furan ring in this compound makes it unique and imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique structure and reactivity make it a valuable reagent in organic synthesis, analytical chemistry, and potential therapeutic research. The compound’s ability to undergo various chemical reactions and its interaction with biological pathways highlight its importance in both academic and industrial settings.
Properties
Molecular Formula |
C8H8O3 |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
1-(furan-2-yl)butane-2,3-dione |
InChI |
InChI=1S/C8H8O3/c1-6(9)8(10)5-7-3-2-4-11-7/h2-4H,5H2,1H3 |
InChI Key |
MEMAJIPWADYTCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=O)CC1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


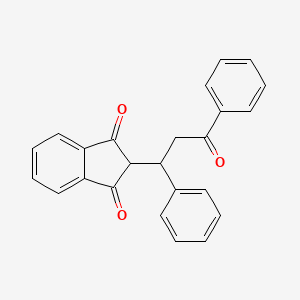

![(NE)-N-[1-(dimethylamino)propan-2-ylidene]hydroxylamine](/img/structure/B14754295.png)
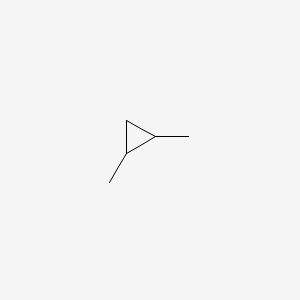
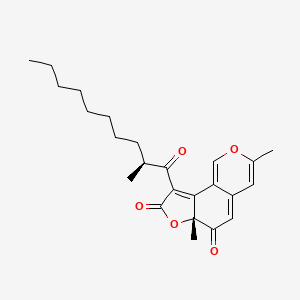
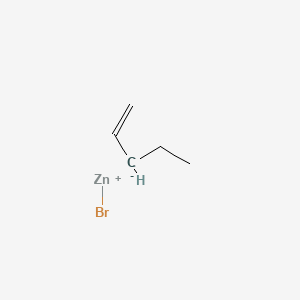
![4-Aminomethyl-1-oxa-9-aza-spiro[5.5]undecane-9-carboxylic acid tert-butyl ester](/img/structure/B14754327.png)
